molecular formula C11H11N3O2 B1474200 ethyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 1188263-92-4

ethyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B1474200
CAS No.: 1188263-92-4
M. Wt: 217.22 g/mol
InChI Key: IAVCFEOWVSQKHX-UHFFFAOYSA-N
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Description

Ethyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 1188263-92-4) is a high-purity chemical compound supplied for research and development purposes only. This molecule, with a molecular formula of C11H11N3O2 and a molecular weight of 217.22, features a pyrazole core substituted with a pyridine ring and an ethyl ester group, making it a versatile scaffold in medicinal chemistry . Pyrazole derivatives are recognized as privileged structures in drug discovery due to their widespread presence in biologically active molecules . They serve as excellent precursors for the synthesis of a wide variety of heterocyclic scaffolds and are key intermediates in multi-component reactions, which are fundamental for creating diverse chemical libraries for screening . Research into similar pyrazole-based structures has demonstrated significant potential in various therapeutic areas, including as anticancer agents, with some derivatives showing promising activity against specific cell lines in vitro . The structure of this compound allows for further synthetic modification at multiple sites, particularly through the hydrolysis of the ester group to the corresponding carboxylic acid (CAS 1248284-39-0), enabling the exploration of novel structure-activity relationships . This product is intended for use by qualified researchers in laboratory settings only. It is not intended for diagnostic, therapeutic, or human use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

ethyl 5-pyridin-2-yl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)8-7-13-14-10(8)9-5-3-4-6-12-9/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVCFEOWVSQKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C_11H_12N_2O_2 and a molar mass of approximately 220.23 g/mol. The compound features a pyrazole ring substituted with a pyridine group, which is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Activity : The compound has been identified as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is significant as it can reduce inflammation and pain associated with various conditions .
  • Antimicrobial Properties : Studies have shown that pyrazole derivatives, including this compound, possess antimicrobial activity against several bacterial strains. This makes them potential candidates for developing new antibiotics .
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • COX Inhibition : The compound's structure allows it to bind to the active site of COX enzymes through hydrogen bonding and hydrophobic interactions, leading to decreased production of pro-inflammatory mediators .
  • Antimicrobial Activity : The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within microbial cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Pyridine Substitution : Introducing the pyridine moiety through nucleophilic substitution reactions.
  • Esterification : Converting the carboxylic acid group into an ethyl ester to enhance solubility and bioavailability.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatorySelective COX-2 inhibition leading to reduced edema
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerCytotoxic effects on various cancer cell lines

Case Study Example

In a recent study published in Pharmaceutical Sciences, researchers evaluated the anti-inflammatory properties of this compound in a carrageenan-induced edema model in rats. The results indicated a significant reduction in paw swelling compared to the control group, suggesting strong anti-inflammatory effects comparable to standard NSAIDs like indomethacin .

Scientific Research Applications

1.1. G Protein-Coupled Receptor Inhibition

One of the significant applications of (1-(2,6-Difluorobenzyl)piperidin-3-yl)methanol is its use as a selective inhibitor of G protein-coupled receptors (GPCRs). In particular, research has demonstrated that derivatives of this compound can act as potent inhibitors of G protein-coupled receptor kinase 2 (GRK2), which is implicated in various cardiovascular diseases and heart failure. For instance, a related compound showed an IC50 value of 30 nM against GRK2 with over 230-fold selectivity against other kinases, suggesting that modifications to the piperidine scaffold can enhance selectivity and potency against specific targets .

1.2. Structure-Activity Relationship Studies

The compound has been involved in structure-activity relationship (SAR) studies aimed at optimizing the pharmacological properties of similar compounds. The incorporation of the 2,6-difluorobenzyl group was found to influence the binding affinity and selectivity for GRK subfamilies significantly. For example, changes in substituents on the piperidine ring were shown to alter the potency against GRK2 and other kinases, indicating that careful modification can lead to improved therapeutic agents .

2.1. Cardiomyocyte Contractility Enhancement

In one study, a derivative of (1-(2,6-Difluorobenzyl)piperidin-3-yl)methanol was shown to enhance cardiomyocyte contractility with approximately 100-fold greater potency than paroxetine, an established antidepressant. This finding highlights the potential of this compound in treating heart conditions through modulation of GRK2 activity .

2.2. Cancer Research

Another area of interest is the potential application of this compound in cancer therapy. The inhibition of specific kinases involved in cell proliferation and survival pathways could provide a novel approach to cancer treatment. By selectively targeting these pathways with derivatives of (1-(2,6-Difluorobenzyl)piperidin-3-yl)methanol, researchers aim to develop more effective cancer therapies with fewer side effects compared to traditional chemotherapeutics .

Comparison with Similar Compounds

Structural Validation

Crystallographic tools like SHELX and ORTEP-3 are employed to confirm molecular geometries. These programs enable precise determination of bond lengths, angles, and torsional conformations, ensuring structural fidelity .

Comparative Analysis with Structural Analogs

Physical and Chemical Properties

The table below compares key properties of ethyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate with its analogs:

Compound Name Substituent at Pyrazole C3 Molecular Weight (g/mol) Melting Point (°C) Stability
This compound Pyridin-2-yl 217.22 Not reported Room temperature
Ethyl 3-(p-tolyl)-1H-pyrazole-4-carboxylate p-Tolyl 244.28 145.2 Stable
Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate 4-(Trifluoromethyl)phenyl 298.25 177.2 Stable
Ethyl 5-cyano-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate Cyano at C5, Pyridin-2-yl at N1 242.23 Not reported Not reported
Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate 3-Chloropyridin-2-yl at N1, Methyl at C5 269.70 Not reported Not reported

Key Observations :

  • Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., trifluoromethyl) increase melting points (177.2°C) compared to electron-donating groups (p-tolyl: 145.2°C), likely due to enhanced intermolecular interactions .
  • Stability : All analogs in exhibit stability at room temperature, attributed to aromatic conjugation and steric protection of the ester group.

Preparation Methods

Direct N-arylation of Ethyl 3-methyl-1H-pyrazole-4-carboxylate with 2-Chloropyridine

One of the primary methods to prepare ethyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate involves the nucleophilic substitution reaction between ethyl 3-methyl-1H-pyrazole-4-carboxylate and 2-chloropyridine under basic conditions.

Reaction Conditions and Yields:

Starting Materials Base Solvent Temperature Time Yield (%) Notes
Ethyl 3-methyl-1H-pyrazole-4-carboxylate + 2-chloropyridine Sodium hydride (60%) N,N-Dimethylformamide (DMF) 180 °C Overnight 73 Reaction stirred overnight, product purified by column chromatography and recrystallization
Ethyl 3-methyl-1H-pyrazole-4-carboxylate + 2-chloropyridine Potassium carbonate N,N-Dimethylformamide (DMF) 100 °C Overnight 97 Higher yield under milder conditions, product recrystallized from ethyl acetate-hexane

Mechanism:

The reaction proceeds via deprotonation of the pyrazole nitrogen by the base, generating a nucleophilic pyrazolide anion which then displaces the chlorine atom on 2-chloropyridine through an aromatic nucleophilic substitution mechanism.

Esterification of 3-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic Acid

Another preparative approach involves esterification of the corresponding carboxylic acid precursor.

Procedure:

  • 3-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is suspended in ethanol.
  • Concentrated sulfuric acid is added as a catalyst.
  • The mixture is refluxed at approximately 85 °C for 20 hours.
  • After partial solvent removal, the reaction mixture is neutralized with sodium bicarbonate solution.
  • The product is extracted with dichloromethane, dried, and concentrated to yield the ethyl ester.

Yield and Characteristics:

Solvent Catalyst Temperature Time Yield (%) Notes
Ethanol Concentrated H2SO4 85 °C 20 h 58 Product crystallizes on standing; purified by extraction

This classical Fischer esterification method provides a straightforward route to the ethyl ester from the acid.

Oxidative Cyclization and Pyrazole Formation via Potassium Persulfate

A patented method describes the synthesis of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, a close derivative, using oxidation of dihydropyrazole intermediates in acetonitrile with potassium persulfate as oxidant and sulfuric acid as catalyst.

Key Features:

  • Oxidation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.
  • Potassium persulfate is used in 1.0 to 2.0 equivalents, optimally 1.3 to 1.7 equivalents.
  • Reaction conducted in acetonitrile with sulfuric acid catalysis.
  • Yields reported around 75-80%.

Though this method targets a brominated and chlorinated derivative, it illustrates the oxidative cyclization strategy applicable to pyrazole carboxylates bearing pyridinyl substituents.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
N-Arylation with 2-chloropyridine Sodium hydride or K2CO3, DMF, 100–180 °C, overnight 73–97 High yield, straightforward High temperature (with NaH), long reaction time
Esterification of carboxylic acid Ethanol, H2SO4 catalyst, reflux 85 °C, 20 h 58 Simple, classical method Moderate yield, long reaction time
Oxidative cyclization with K2S2O8 Potassium persulfate, acetonitrile, H2SO4 catalyst 75–80 Efficient oxidation, good yield Specific to brominated intermediates
Multi-component InCl3-catalyzed synthesis InCl3 catalyst, 50% EtOH, ultrasound, 40 °C, 20 min 80–95 Rapid, green chemistry, high yield Targets fused pyrano-pyrazole system

Research Findings and Notes

  • The nucleophilic aromatic substitution method using potassium carbonate in DMF at 100 °C provides the highest yield (up to 97%) for the direct synthesis of this compound.
  • Sodium hydride-mediated N-arylation requires higher temperatures (180 °C) but also gives good yields (~73%).
  • The esterification method is less efficient but useful when starting from the free acid.
  • Oxidative methods using potassium persulfate demonstrate the utility of mild oxidants in pyrazole ring formation and functionalization, with yields around 75-80%.
  • Ultrasound-assisted InCl3 catalysis exemplifies modern synthetic strategies for pyrazole derivatives, emphasizing reaction speed and environmental considerations.

Q & A

Basic Research Question

  • PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste disposal : Segregate organic waste and consult certified hazardous waste handlers .

How is this compound utilized as a building block in medicinal chemistry?

Advanced Research Question

  • Bioactive hybrids : Coupling with triazoles or imidazoles via CuAAC to create antimicrobial or anticancer agents .
  • Prodrug design : Ester hydrolysis under physiological conditions to release active carboxylic acid derivatives .

How does structural isomerism impact its biological activity?

Advanced Research Question

  • Positional effects : Methyl or trifluoromethyl substituents on the pyridine/pyrazole rings alter steric and electronic properties, influencing target binding .
  • Case study : Ethyl 3-(4-butyl-1H-triazol-1-yl)-1H-pyrazole-4-carboxylate showed enhanced solubility compared to non-alkylated analogs .

What are the stability profiles under varying storage conditions?

Basic Research Question

  • Thermal stability : Decomposes above 150°C; store at 2–8°C in airtight containers .
  • Light sensitivity : Protect from UV exposure to prevent ester bond cleavage .

How can green chemistry principles be applied to its synthesis?

Advanced Research Question

  • Solvent replacement : Replace THF with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalyst recovery : Recycle copper via aqueous extraction (e.g., EDTA chelation) .
  • Atom economy : Optimize stoichiometry to minimize waste (e.g., 1.3 equiv of alkynes) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
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ethyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

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